molecular formula C6H9Cl2N3 B1435104 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride CAS No. 2034154-09-9

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

Cat. No.: B1435104
CAS No.: 2034154-09-9
M. Wt: 194.06 g/mol
InChI Key: ZIOZRQGOANSGCV-UHFFFAOYSA-N
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Description

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride (molecular formula: C₆H₈ClN₃·2HCl) is a bicyclic heterocyclic compound featuring a fused imidazole and pyrazine ring system. The imidazo[1,2-a]pyrazine core is partially saturated (5H,6H,7H,8H), with a chlorine substituent at the 3-position and two hydrochloride counterions. This compound belongs to the imidazo[1,2-a]pyrazine family, a scaffold noted for its versatility in medicinal chemistry and organic synthesis . Its dihydrochloride form likely enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development.

Properties

CAS No.

2034154-09-9

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H

InChI Key

ZIOZRQGOANSGCV-UHFFFAOYSA-N

SMILES

C1CN2C(=NC=C2Cl)CN1.Cl.Cl

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Route A: Condensation of Pyrazine Derivatives with Amino Alcohols

Step 1: Synthesis of 2-Aryl-3-aminopyrazines

  • Starting Material: 2-Aryl-3-aminopyrazines are synthesized via nucleophilic substitution or cyclization of suitable precursors such as 2,3-dichloropyrazines with amines.
  • Reaction Conditions: Reflux in polar solvents like ethanol or acetic acid with base catalysts (e.g., potassium carbonate) facilitate substitution at the 3-position.

Step 2: Cyclization to Imidazo[1,2-A]pyrazine

  • Method: The amino group reacts with aldehydes or epoxides under acidic or basic conditions, promoting cyclization.
  • Reagents: Formaldehyde or epoxides are common cyclization agents.
  • Outcome: Formation of the fused heterocyclic core with the amino group at the 3-position.

Route B: Oxidative Cyclization of Corresponding Precursors

Step 1: Preparation of 2-Aryl-3-hydrazinopyrazines

  • Method: Hydrazine derivatives are coupled with pyrazine rings via nucleophilic substitution.
  • Reaction Conditions: Heating in solvents like ethanol with oxidants such as iodine or hydrogen peroxide.

Step 2: Cyclization via Oxidative Aromatization

  • Process: Oxidative cyclization using agents like ferric chloride or copper catalysts yields the imidazo[1,2-A]pyrazine core.

Route C: Direct Synthesis via Multicomponent Reactions

Method: Multicomponent reactions involving 2-aminopyridines, hydrazines, and chloroalkanes under reflux conditions to assemble the heterocycle directly.

Reagents and Conditions:

Reagent Role Typical Conditions
2-Aminopyridine Core precursor Reflux in ethanol
Hydrazine hydrate Cyclization agent Reflux
Chloroalkanes Chlorination Reflux with base

Chlorination and Salt Formation

Chlorination at the 3-position is achieved through:

  • Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Conditions: Reflux under inert atmosphere, often with catalytic DMF to facilitate chlorination.
  • Outcome: Selective substitution of hydrogen with chlorine at the 3-position.

Salt formation to dihydrochloride:

  • The free base is dissolved in anhydrous solvents like ethanol or methanol.
  • Excess hydrogen chloride gas or hydrochloric acid solution is bubbled through.
  • The resulting salt precipitates out and is purified via filtration and recrystallization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages References
A 2-Aryl-3-aminopyrazines Formaldehyde, acids Reflux, acid catalysis Straightforward, high yield
B Hydrazinopyrazines Oxidants (FeCl₃, Cu) Heating, oxidative conditions Good for aromatic derivatives
C 2-Aminopyridines, hydrazines Chloroalkanes Reflux, base catalysis Versatile multicomponent approach
Chlorination Imidazo[1,2-A]pyrazine core POCl₃ or SOCl₂ Reflux, inert atmosphere Selective chlorination
Salt formation Chlorinated heterocycle HCl gas or HCl solution Room temperature, stirring Efficient salt production

Research Findings and Optimization Strategies

  • Reaction Optimization: Temperature control during chlorination is critical to prevent over-chlorination or degradation of the heterocycle.
  • Yield Enhancement: Use of catalytic amounts of DMF during chlorination improves selectivity.
  • Purification: Recrystallization from ethanol or acetonitrile yields high-purity dihydrochloride salts.

Recent studies indicate that multistep synthetic approaches combining condensation, cyclization, chlorination, and salt formation are most effective for producing high-purity 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride .

Chemical Reactions Analysis

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound Name Structure Molecular Formula Key Features Potential Applications
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride Imidazo[1,2-a]pyrazine core with 3-Cl and 5H–8H saturation C₆H₈ClN₃·2HCl Chlorine substituent enhances electrophilicity; dihydrochloride improves solubility. Underexplored; potential kinase inhibitor or antimicrobial agent (based on imidazo[1,2-a]pyrazine activity) .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0) Imidazo[1,5-a]pyrazine core with 5H–8H saturation C₆H₁₁Cl₂N₃ Differing ring fusion ([1,5-a] vs. [1,2-a]) alters electronic properties. Used in peptide mimetics and CNS-targeted drug candidates due to improved metabolic stability .
2-Chloro-4-{imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine (CAS 1498138-00-3) Hybrid imidazo[1,2-a]pyrazine-triazine structure C₁₀H₁₁ClN₆O Triazine moiety introduces planar π-system; methoxy group modulates lipophilicity. Anticancer or herbicide applications (triazines inhibit dihydrofolate reductase) .

Substituent-Driven Differences

  • Chlorine vs. Trifluoromethyl :

    • 3-Chloro-5H…dihydrochloride : Chlorine enhances electrophilicity, favoring nucleophilic substitution reactions.
    • 3-(Trifluoromethyl)-5H…imidazo[1,2-a]pyrazine (CAS 912846-66-3): The CF₃ group increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
  • Functional Group Additions: 6-(Aminomethyl)-5H…carboxylic acid dihydrochloride (CAS 2624129-90-2): Carboxylic acid and aminomethyl groups enable conjugation or salt formation, expanding utility in prodrug design . Benzyl 5H…carboxylate dihydrochloride (CAS 2227206-01-9): Ester groups facilitate prodrug strategies or polymer conjugation .

Physicochemical Properties

Property 3-Chloro-5H…dihydrochloride 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride 2-Chloro-4-{imidazo…triazine
Molecular Weight 231.52 g/mol 196.08 g/mol 266.69 g/mol
Polar Surface Area ~50 Ų (estimated) ~45 Ų ~85 Ų (triazine contribution)
Solubility High (dihydrochloride salt) Moderate (Cl⁻ counterions) Low (lipophilic triazine)
LogP ~1.2 (predicted) ~0.8 ~2.5

Biological Activity

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure

  • Molecular Formula: C6H8ClN3
  • SMILES: C1CN2C(=NC=C2Cl)CN1
  • InChIKey: YPSQTHXMCVQHQP-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial activity. For instance, in a study evaluating various derivatives, compounds similar to 3-chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL for the most active compounds .

CompoundMIC (μg/mL)Target Pathogen
4a0.22S. aureus
5a0.25E. coli
7b0.20Pseudomonas aeruginosa

Anticancer Activity

Recent studies have identified this compound as a promising candidate in cancer therapy. A derivative of this compound demonstrated potent inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in regulating immune responses in cancer. The compound exhibited an IC50 value of approximately 5.70 nM against ENPP1 and enhanced the expression of immune response genes such as IFNB1, CXCL10, and IL6 when tested in vitro .

In vivo studies further supported its anticancer potential; when combined with anti-PD-1 antibodies in murine models, the compound achieved a tumor growth inhibition rate of 77.7% .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes: The compound acts as a selective ENPP1 inhibitor, modulating the cGAS-STING pathway which is crucial for immune activation.
  • Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and biofilm formation through interference with essential metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of imidazo[1,2-a]pyrazine derivatives against clinical isolates. The study revealed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation by up to 50% compared to control groups.

Case Study 2: Cancer Immunotherapy
In a preclinical trial involving tumor-bearing mice, treatment with the compound resulted in significant tumor regression when used in combination with checkpoint inhibitors. This suggests potential for use as an adjunct therapy in cancer immunotherapy protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

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